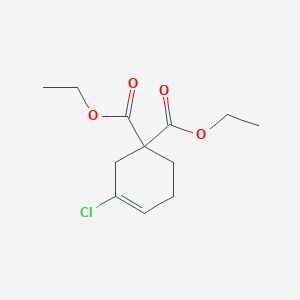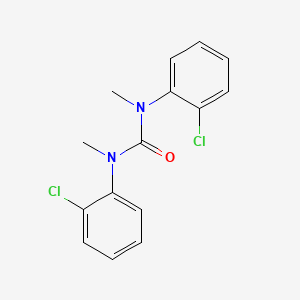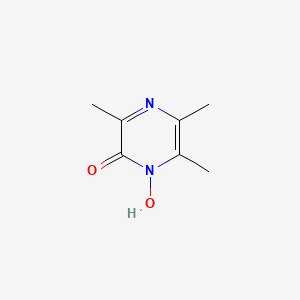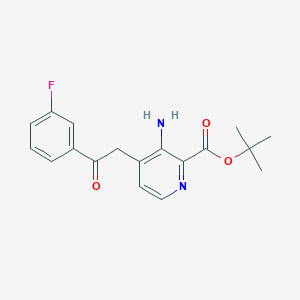![molecular formula C20H23N B14242699 (1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane CAS No. 208989-39-3](/img/structure/B14242699.png)
(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic core: This step involves the construction of the bicyclic framework through cyclization reactions.
Introduction of functional groups: Various functional groups, such as methyl and phenyl groups, are introduced using specific reagents and catalysts.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at specific sites on the molecule, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact mechanism can vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane: shares similarities with other bicyclic compounds, such as tropane alkaloids and other azabicyclo compounds.
Uniqueness
- The unique structural features of this compound, such as its specific stereochemistry and functional groups, distinguish it from other compounds. These features contribute to its specific reactivity and potential applications.
This detailed article provides a comprehensive overview of (1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[321]octane, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
208989-39-3 |
|---|---|
Fórmula molecular |
C20H23N |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H23N/c1-21-17-12-13-19(21)20(16-10-6-3-7-11-16)18(14-17)15-8-4-2-5-9-15/h2-11,17-20H,12-14H2,1H3/t17-,18+,19+,20-/m0/s1 |
Clave InChI |
URXGPOFPBIBVGT-NMLBUPMWSA-N |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)



![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)

![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)

![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)

